Cas no 1632285-97-2 (6-Chloroindolizine)

6-Chloroindolizine 化学的及び物理的性質
名前と識別子
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- 6-Chloroindolizine
- SC1109
- AKOS024465087
- DTXSID501314845
- Indolizine, 6-chloro-
- 1632285-97-2
- SCHEMBL20955977
- 6-CHLOROINDOLIZINE
-
- インチ: InChI=1S/C8H6ClN/c9-7-3-4-8-2-1-5-10(8)6-7/h1-6H
- InChIKey: MSNSGOOTOLRXBM-UHFFFAOYSA-N
- SMILES: C1=CN2C=C(C=CC2=C1)Cl
計算された属性
- 精确分子量: 151.0188769g/mol
- 同位素质量: 151.0188769g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 0
- 重原子数量: 10
- 回転可能化学結合数: 0
- 複雑さ: 126
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 3.1
- トポロジー分子極性表面積: 4.4Ų
6-Chloroindolizine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM233241-1g |
6-Chloroindolizine |
1632285-97-2 | 95% | 1g |
$*** | 2023-03-30 | |
Alichem | A199009091-5g |
6-Chloroindolizine |
1632285-97-2 | 95% | 5g |
3,401.68 USD | 2021-06-01 | |
Ambeed | A100645-1g |
6-Chloroindolizine |
1632285-97-2 | 95% | 1g |
$1294.0 | 2025-02-24 | |
Ambeed | A100645-100mg |
6-Chloroindolizine |
1632285-97-2 | 95% | 100mg |
$129.0 | 2023-09-03 | |
Ambeed | A100645-250mg |
6-Chloroindolizine |
1632285-97-2 | 95% | 250mg |
$218.0 | 2023-09-03 | |
Alichem | A199009091-1g |
6-Chloroindolizine |
1632285-97-2 | 95% | 1g |
1,250.64 USD | 2021-06-01 |
6-Chloroindolizine 関連文献
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Seonghyeon Nam,Sunhee Lee,Woojin Kim,Ikyon Kim Org. Biomol. Chem. 2023 21 3881
6-Chloroindolizineに関する追加情報
Comprehensive Overview of 6-Chloroindolizine (CAS No. 1632285-97-2): Properties, Applications, and Research Insights
6-Chloroindolizine (CAS No. 1632285-97-2) is a heterocyclic organic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural framework. The indolizine core, a fused bicyclic system comprising a pyrrole and a pyridine ring, serves as a versatile scaffold for designing bioactive molecules. The introduction of a chloro substituent at the 6-position enhances its reactivity and potential for derivatization, making it a valuable intermediate in synthetic chemistry.
In recent years, the demand for 6-Chloroindolizine derivatives has surged, driven by their applications in drug discovery. Researchers are particularly interested in its role as a precursor for kinase inhibitors and antimicrobial agents, topics frequently searched in academic and industrial databases. The compound’s ability to modulate biological pathways has also sparked investigations into its use for neurodegenerative disease therapeutics, aligning with the growing public interest in brain health and longevity.
From a synthetic perspective, CAS No. 1632285-97-2 is often synthesized via palladium-catalyzed cross-coupling reactions or cyclization strategies, methods widely discussed in green chemistry forums. Its physicochemical properties, such as moderate solubility in polar solvents and stability under ambient conditions, further contribute to its utility in laboratory settings. Analytical techniques like HPLC and NMR spectroscopy are routinely employed to characterize its purity, a detail often queried by quality control professionals.
The compound’s relevance extends to material science, where its electron-rich aromatic system is explored for organic semiconductors and light-emitting diodes (OLEDs). This intersection with renewable energy technologies resonates with global trends toward sustainability, a hot topic in both scientific and public domains. Searches for eco-friendly chemical synthesis and functional materials frequently highlight such applications.
Safety and handling of 6-Chloroindolizine adhere to standard laboratory protocols, with no significant hazards reported under normal use. However, researchers emphasize the importance of proper ventilation and personal protective equipment (PPE), reflecting common queries about workplace safety in chemical industries. Regulatory compliance, including REACH and FDA guidelines, is another area of frequent scrutiny, ensuring its alignment with international standards.
In summary, 6-Chloroindolizine (CAS No. 1632285-97-2) exemplifies the convergence of synthetic utility and multidisciplinary applications. Its prominence in medicinal chemistry, coupled with emerging roles in sustainable technologies, positions it as a compound of enduring scientific and commercial interest. Ongoing research continues to uncover novel derivatives, reinforcing its potential to address pressing challenges in health and energy.
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